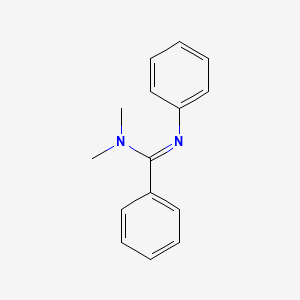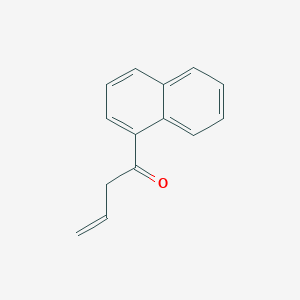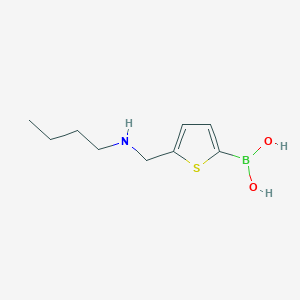![molecular formula C9H7BrN4O2 B8460708 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8460708.png)
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid is a compound that features a bromine atom, a tetrazole ring, and a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid typically involves the introduction of the tetrazole ring onto a brominated phenylacetic acid precursor. One common method involves the reaction of 2-bromo-4-nitrophenylacetic acid with sodium azide under acidic conditions to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The phenylacetic acid moiety can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, amines, or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Formation of substituted phenylacetic acid derivatives.
Oxidation and Reduction: Formation of oxidized or reduced tetrazole derivatives.
Coupling Reactions: Formation of biaryl or other coupled products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. Its potential as a pharmacophore makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its therapeutic potential.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mecanismo De Acción
The mechanism of action of 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid depends on its specific application. In biological systems, the tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar in structure but contains a triazole ring instead of a tetrazole ring.
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds also feature a triazole ring and are used in various biological applications.
Uniqueness
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid is unique due to the presence of both a bromine atom and a tetrazole ring, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H7BrN4O2 |
|---|---|
Peso molecular |
283.08 g/mol |
Nombre IUPAC |
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C9H7BrN4O2/c10-8-4-7(14-5-11-12-13-14)2-1-6(8)3-9(15)16/h1-2,4-5H,3H2,(H,15,16) |
Clave InChI |
HIPOGCXIZIGFRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C=NN=N2)Br)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 8-isopropoxy-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B8460625.png)
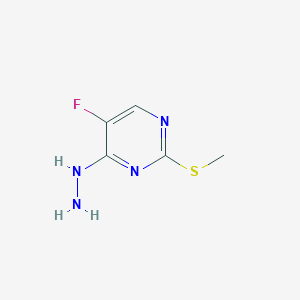
![7-Hydroxy-2-methylbenzo[b]furan-4-carbaldehyde](/img/structure/B8460632.png)
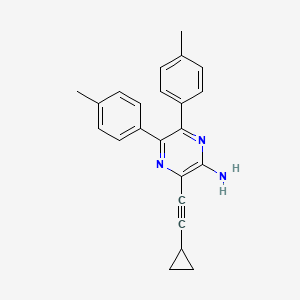
![2-[(Cyclopentylcarbonyl)amino]butanoic acid](/img/structure/B8460645.png)
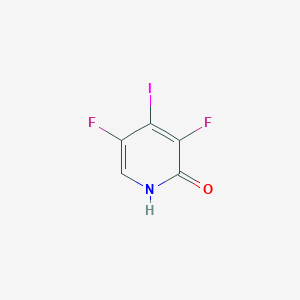
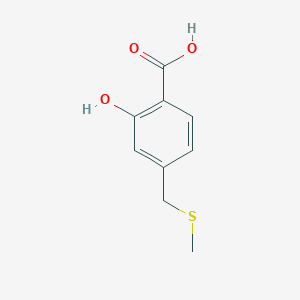
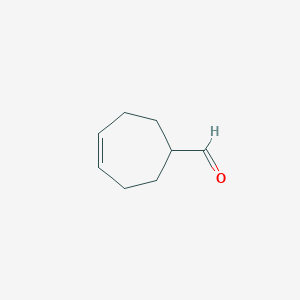
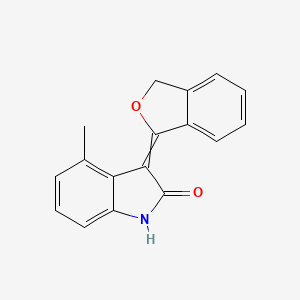
![5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole](/img/structure/B8460678.png)
